(S)-3-Amino-2-benzylpropanoic acid is a chiral amino acid, existing in two enantiomeric forms: (S)- and (R)-enantiomers. It is classified as a β-substituted alanine derivative due to the benzyl group substitution at the β-carbon atom. While not found naturally in proteins, (S)-3-Amino-2-benzylpropanoic acid serves as a valuable building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis [, ]. Its structural similarity to natural amino acids allows for its incorporation into peptides, potentially influencing their conformation, stability, and biological activity.
(S)-3-Amino-2-benzylpropanoic acid, also known as (S)-3-amino-2-benzylpropanoic acid hydrochloride, is a chiral amino acid derivative characterized by the presence of an amino group, a benzyl group, and a carboxylic acid group. Its molecular formula is with a molecular weight of approximately 179.22 g/mol. This compound plays a significant role as a chiral building block in organic synthesis and has applications in both chemical and biological research.
(S)-3-Amino-2-benzylpropanoic acid can be synthesized from various starting materials, including benzyl bromide and glycine, through multiple synthetic routes that involve amination and resolution techniques to obtain the desired enantiomer. It is commercially available from several chemical suppliers, ensuring accessibility for research purposes .
This compound falls under the category of amino acids and is classified as a chiral compound due to its specific stereochemistry. The chiral nature of (S)-3-amino-2-benzylpropanoic acid imparts unique properties that are essential for its applications in asymmetric synthesis and drug development.
The synthesis of (S)-3-amino-2-benzylpropanoic acid typically involves several key steps:
Industrial production often employs optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated systems are utilized to control reaction parameters precisely, enhancing efficiency in large-scale syntheses.
(S)-3-Amino-2-benzylpropanoic acid has a well-defined molecular structure featuring:
The structural representation can be summarized in SMILES notation as NC[C@H](CC1=CC=CC=C1)C(=O)O
.
(S)-3-Amino-2-benzylpropanoic acid hydrochloride can participate in various chemical reactions:
The mechanism of action for (S)-3-amino-2-benzylpropanoic acid involves interactions with specific molecular targets such as enzymes or receptors. Its chiral configuration allows it to selectively bind to active sites, influencing biochemical pathways relevant to various applications in research. The exact molecular targets depend on the specific context of use, including studies on enzyme kinetics or receptor binding assays.
(S)-3-Amino-2-benzylpropanoic acid is typically encountered as a white crystalline solid with high purity levels (98% in commercial samples). It exhibits good solubility in polar solvents due to its ionic carboxylic acid group.
The compound is stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows it to participate in diverse organic transformations, making it a valuable intermediate in synthetic chemistry .
(S)-3-Amino-2-benzylpropanoic acid has several significant applications:
The systematic IUPAC name for this chiral β-amino acid derivative is (2S)-2-(aminomethyl)-3-phenylpropanoic acid, reflecting its absolute configuration at the α-carbon. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol. The structure features:
The canonical SMILES notation N[C@@H](CC1=CC=CC=C1)C(=O)O
explicitly denotes the S configuration. Non-chiral representations appear as NC(CC1=CC=CC=C1)C(=O)O
[1] [4].
Table 1: Fundamental Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | (2S)-2-(aminomethyl)-3-phenylpropanoic acid |
CAS Number (S-enantiomer) | 131683-27-7 |
Molecular Formula | C₁₀H₁₃NO₂ |
Molecular Weight | 179.22 g/mol |
Canonical SMILES | C1=CC=C(C=C1)CC@HC(=O)O |
While direct X-ray crystallography data is not fully detailed in the provided sources, the absolute S configuration is confirmed through:
The hydrochloride salt form (C₁₀H₁₄ClNO₂) is often employed for crystallographic studies due to enhanced crystallinity [3] .
Key structural differences from related compounds:
The carbamoyl group enhances hydrogen-bonding capacity (H-bond acceptors: 3 vs. 2 in the target compound) [1] [7]
vs. Boc-Protected Derivative (3-(Boc-amino)-3-phenylpropionic acid):
Table 2: Structural Analogs Comparison
Compound | Molecular Formula | MW (g/mol) | Key Structural Features |
---|---|---|---|
(S)-3-Amino-2-benzylpropanoic acid | C₁₀H₁₃NO₂ | 179.22 | –CH₂NH₂ at C2; benzyl at C2; S config |
(S)-β-Phenylalanine | C₉H₁₁NO₂ | 165.19 | Phenyl at C3; no C2 substitution |
3-(Carbamoylamino)-3-phenylpropanoic acid | C₁₀H₁₂N₂O₃ | 208.21 | –NHCONH₂ at C3; phenyl at C3 |
3-(Boc-Amino)-3-phenylpropionic acid | C₁₄H₁₉NO₄ | 265.30 | Boc-protected amine; phenyl at C3 |
Computational analyses reveal key physicochemical parameters governing molecular interactions:
Molecular dynamics simulations show:
Table 3: Computed Physicochemical Parameters
Parameter | Value | Implication |
---|---|---|
Topological PSA | 63.3 Ų | Moderate passive cellular permeability |
LogP (XLogP3-AA) | -1.5 | High hydrophilicity; limited lipid bilayer crossing |
H-Bond Donors | 2 | Strong solvation; target binding capability |
H-Bond Acceptors | 3 | Solubility in polar solvents |
Rotatable Bonds | 4 | Conformational flexibility in binding pockets |
Complexity | 164 | Moderate structural intricacy |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2